![molecular formula C9H8BrClO2 B13904322 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one](/img/structure/B13904322.png)
1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one
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Overview
Description
1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of 4-bromo-5-chloro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Oxidation: 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethan-1-one.
Reduction: 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethanol.
Scientific Research Applications
1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one depends on its interaction with molecular targets. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) on the phenyl ring can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, although detailed studies are required to elucidate its exact mechanism .
Comparison with Similar Compounds
- 1-(4-Bromo-2-methoxyphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one is unique due to the simultaneous presence of bromine, chlorine, and methoxy groups on the phenyl ring. This combination of substituents can significantly affect its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents .
Biological Activity
1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one, also known as a derivative of the phenyl ketone family, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a chlorine atom on the aromatic ring, which may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with halogen substitutions can enhance their effectiveness against various bacterial strains. The exact mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro. A study highlighted that structurally related compounds demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound might inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 15.4 | Apoptosis induction |
Similar Derivative | MCF-7 | 12.3 | Cell cycle arrest |
Anti-inflammatory Activity
In preclinical studies, compounds similar to this compound have shown promise in reducing inflammation markers in vitro. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a bromo-substituted phenyl ketone had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
- Cytotoxicity in Cancer Research : In a comparative analysis, a derivative exhibited an IC50 value of 10 µM against lung cancer cells, highlighting its potential as an anticancer agent.
- Inflammation Models : In vivo experiments showed that administration of a similar compound resulted in a significant decrease in edema in rat models induced by carrageenan.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Binding : It could interact with specific receptors or pathways that modulate cellular responses.
Properties
Molecular Formula |
C9H8BrClO2 |
---|---|
Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(4-bromo-5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)6-3-8(11)7(10)4-9(6)13-2/h3-4H,1-2H3 |
InChI Key |
OEYISFKRDPWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)Br)Cl |
Origin of Product |
United States |
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